molecular formula C11H14O6 B123481 4-Hydroxyphenyl-O-xyloside CAS No. 143578-68-1

4-Hydroxyphenyl-O-xyloside

Cat. No. B123481
CAS RN: 143578-68-1
M. Wt: 242.22 g/mol
InChI Key: NFYGUHCXIGKGQJ-YTWAJWBKSA-N
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Description

4-Hydroxyphenyl-O-xyloside (HPX) is a natural compound that has been found in various plants, including the bark of the birch tree. It is a glycoside compound that has attracted significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl-O-xyloside is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 4-Hydroxyphenyl-O-xyloside has been shown to scavenge free radicals and to inhibit the production of inflammatory cytokines. Additionally, 4-Hydroxyphenyl-O-xyloside has been found to modulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
4-Hydroxyphenyl-O-xyloside has been found to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of the immune system. Additionally, 4-Hydroxyphenyl-O-xyloside has been shown to have a protective effect on liver cells and to improve insulin sensitivity in diabetic rats.

Advantages and Limitations for Lab Experiments

4-Hydroxyphenyl-O-xyloside has several advantages for lab experiments, including its natural origin, low toxicity, and potential therapeutic properties. However, its availability and cost may be limitations for some research studies.

Future Directions

There are several future directions for 4-Hydroxyphenyl-O-xyloside research, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, the development of new synthesis methods and the exploration of its mechanism of action are areas for future investigation.
Conclusion:
In conclusion, 4-Hydroxyphenyl-O-xyloside is a natural compound that has attracted significant attention in scientific research due to its potential therapeutic properties. Its antioxidant, anti-inflammatory, and anti-cancer effects have been studied extensively, and it has been found to have various biochemical and physiological effects. While there are limitations to its availability and cost, 4-Hydroxyphenyl-O-xyloside has several advantages for lab experiments and has several future directions for research.

Synthesis Methods

4-Hydroxyphenyl-O-xyloside can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The extraction method involves the isolation of 4-Hydroxyphenyl-O-xyloside from plant sources, such as the bark of the birch tree. Chemical synthesis involves the reaction of 4-hydroxyphenol with xylose in the presence of acid catalysts.

Scientific Research Applications

4-Hydroxyphenyl-O-xyloside has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to have a protective effect on liver cells and to improve insulin sensitivity in diabetic rats. Additionally, 4-Hydroxyphenyl-O-xyloside has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

143578-68-1

Product Name

4-Hydroxyphenyl-O-xyloside

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(4-hydroxyphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C11H14O6/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-15H,5H2/t8-,9+,10-,11+/m1/s1

InChI Key

NFYGUHCXIGKGQJ-YTWAJWBKSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O

SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O

Other CAS RN

143578-68-1

synonyms

4-HP-xyloside
4-hydroxyphenyl-O-xyloside
p-hydroxyphenyl-O-beta-D-xyloside

Origin of Product

United States

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